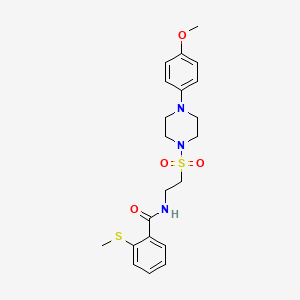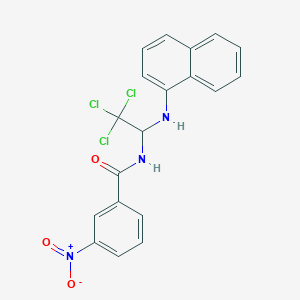![molecular formula C12H6S3 B2965705 Benzo[1,2-b:3,4-b':5,6-b'']trithiophene CAS No. 29150-63-8](/img/structure/B2965705.png)
Benzo[1,2-b:3,4-b':5,6-b'']trithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[1,2-b:3,4-b’:5,6-b’‘]trithiophene is a chemical compound with the CAS Number: 29150-63-8 . It has a molecular weight of 249.4 and its IUPAC name is 4,7-dihydro-1H-1lambda3,4lambda3,7lambda3-benzo [1,2-b:3,4-b’:5,6-b’']trithiophene .
Synthesis Analysis
Two novel A–D–A small molecules D1 and D2, containing benzo [1,2-b:3,4-b’:5,6-b’']trithiophene as the central electron-donating unit, 3-ethylrhodanine as end-capped electron-withdrawing units, and two thiophenes or three thiophenes as conjugated π-bridges, were designed and synthesized .Molecular Structure Analysis
The InChI Code of Benzo[1,2-b:3,4-b’:5,6-b’']trithiophene is 1S/C12H9S3/c1-4-13-10-7 (1)11-9 (2-5-14-11)12-8 (10)3-6-15-12/h1-6,13-15H .Chemical Reactions Analysis
Benzo[1,2-b:3,4-b’:5,6-b’']trithiophene has been used in the synthesis of organic photovoltaics . The effects of the conjugated π-bridges on the photophysical, electrochemical and photovoltaic properties as well as the aggregation structure, were fully investigated .Applications De Recherche Scientifique
Organic Electronics
Benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) is a promising material in the field of organic electronics. Its fully planar and highly electron-rich character makes it an ideal donor constituent in donor-acceptor type copolymers. For instance, a study demonstrated the synthesis of functionalized BTTs used in conjunction with the electron acceptor 2,1,3-benzothiadiazole, resulting in polymers suitable for organic electronic applications (Nielsen et al., 2011).
Semiconducting Properties
Research on BTT oligomers indicates their potential as organic semiconductors. The synthesis and characterization of BTT dimers, tetramers, hexamers, and decamers showed that they have planar molecular structures, which are critical for efficient semiconducting properties. These materials were evaluated for their use as p-channel organic semiconductors, with one dimer exhibiting high hole mobilities, highlighting BTT's utility in this domain (Kashiki et al., 2011).
Photovoltaic Applications
BTT has also found application in the photovoltaic sector. Studies have explored its use in donor-acceptor copolymers for organic solar cells. For example, copolymers containing BTT and other components have demonstrated high charge carrier mobilities, essential for efficient solar energy conversion (Schroeder et al., 2011).
Propriétés
IUPAC Name |
3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6S3/c1-4-13-10-7(1)11-9(2-5-14-11)12-8(10)3-6-15-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSAJSCNXULKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C3=C(C=CS3)C4=C2C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
ANone: BTT boasts a unique planar structure with C3h symmetry. This essentially means it has three symmetrical “arms” radiating from a central benzene ring. Each arm comprises a thiophene ring fused to the benzene core, with another thiophene ring flanking it. Its molecular formula is C12H6S3.
A: Researchers have extensively characterized BTT using various spectroscopic techniques. UV-Vis spectroscopy reveals strong absorption in the UV-Vis region, indicating its potential for light absorption and related applications. Cyclic voltammetry studies have provided valuable insights into its electrochemical properties, revealing its potential as both a p-type and n-type semiconductor [, ].
A: Yes, BTT-based conjugated microporous polymers (CMPs) have shown promise as heterogeneous photocatalysts for organic reactions []. These metal-free materials demonstrated impressive activity in the visible-light-induced synthesis of benzimidazoles, highlighting their potential in sustainable and green chemistry [].
A: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the electronic properties of BTT and its derivatives []. These calculations provide insights into frontier molecular orbitals, bandgaps, and reorganization energies, contributing to the rational design of BTT-based materials with tailored optoelectronic properties.
A: Research demonstrates that even minor modifications to BTT significantly influence its properties. For instance, incorporating thiophene units between the BTT core and electron-deficient benzothiadiazole (BTD) units in star-shaped molecules significantly impacted energy levels, leading to improved photovoltaic performance []. Similarly, introducing ethyl groups into 2,5,8-tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzo[1,2-b:3,4-b':5,6-b''] trithiophene (TPBTT) resulted in a significant increase in spontaneous orientation polarization (SOP) in thin films []. These findings underscore the importance of meticulous structural design in tailoring BTT-based materials for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-methyl-4-[3-methyl-4-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]phenyl]phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965623.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2965626.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2965630.png)
![2,5-dimethyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2965632.png)

![N-(2,4-dichlorophenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965634.png)
![Methyl 2-{[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate](/img/structure/B2965635.png)
![N-(2-bromo-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2965639.png)



![N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2965645.png)
